

Technical Monograph: Spectroscopic Characterization & Analytical Protocols for Chloromethyldimethylethoxysilane (CMDMES)

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Compound of Interest

Compound Name:	Chloromethyldimethylethoxysilane
CAS No.:	13508-53-7
Cat. No.:	B084214

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CAS Registry Number: 13508-53-7 Molecular Formula:

Molecular Weight: 152.69 g/mol

Introduction & Application Context

Chloromethyldimethylethoxysilane (CMDMES) is a bifunctional organosilane acting as a critical intermediate in the synthesis of pharmaceutical linkers and surface modifiers. Its utility stems from its orthogonal reactivity: the hydrolyzable ethoxy group (

) allows for anchoring to hydroxylated surfaces or sol-gel polymerization, while the chloromethyl group (

) serves as an electrophilic handle for nucleophilic substitution (e.g., with amines or thiols).

Senior Scientist Note: The analytical challenge with CMDMES is its moisture sensitivity. The

bond is susceptible to hydrolysis, releasing ethanol and forming the corresponding silanol, which rapidly condenses into 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. This guide

prioritizes distinguishing the pure reagent from its hydrolysis degradation products.

Structural Analysis & Theoretical Basis

The molecule consists of a central tetrahedral silicon atom coordinated to two methyl groups, one chloromethyl group, and one ethoxy group.

Connectivity & Electronic Environment

- Silicon Center: Electron-deficient due to the electronegative oxygen and the inductive effect of the chloromethyl group.
- Chloromethyl Moiety: The chlorine atom deshields the adjacent methylene protons, shifting them downfield in NMR compared to standard alkylsilanes.
- Ethoxy Group: Provides a characteristic spin system (triplet/quartet) in

¹H NMR, serving as an internal integral reference.

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

Protocol: All spectra should be acquired in anhydrous

(stored over 4Å molecular sieves) to prevent in-tube hydrolysis.

¹H NMR Data (300/400 MHz,)

The proton spectrum is characterized by three distinct regions.

Chemical Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Fragment
0.23	Singlet (s)	6H		Dimethylsilyl
1.21	Triplet (t, Hz)	3H		Ethoxy (Methyl)
2.86	Singlet (s)	2H		Chloromethyl
3.72	Quartet (q, Hz)	2H		Ethoxy (Methylene)

Diagnostic Insight:

- Purity Check: If you observe a triplet at 1.25 ppm and a quartet at 3.72 ppm (shifted slightly), coupled with a broad singlet near 1-2 ppm (), your sample has hydrolyzed to release free Ethanol.
- Degradation: A new singlet appearing near 0.30 ppm indicates the formation of the disiloxane dimer ().

C NMR Data (75/100 MHz,)

Chemical Shift (, ppm)	Assignment	Notes
-3.5		Upfield shift typical of methylsilanes.
18.4		Typical methyl resonance.
29.8		Deshielded by Chlorine.
59.2		Characteristic alkoxy carbon.

Si NMR (DEPT/IGated)

- Shift:

18.0 - 22.0 ppm.

- Note: The chloromethyl group exerts an electron-withdrawing effect, generally shifting the Si resonance downfield compared to trimethylsilyl derivatives.

Vibrational Spectroscopy (FT-IR)

Method: Liquid film between NaCl or KBr plates (Neat).

Wavenumber ()	Intensity	Assignment	Functional Group
2970 - 2900	Medium		Alkyl C-H stretch
1260	Strong		symmetric deformation (Diagnostic)
1080 - 1110	Very Strong		Siloxane/Ether stretch (Broad)
800 - 850	Strong		Silicon-Carbon stretch
700 - 750	Medium		Carbon-Chlorine stretch

Self-Validating Check: The absence of a broad band at 3200-3500

confirms the absence of Silanol (

) or Ethanol impurities.

Mass Spectrometry (MS) & Fragmentation[4][5][6]

Technique: Electron Ionization (EI), 70 eV. Isotopic Pattern: The presence of one Chlorine atom results in a characteristic M and M+2 peak ratio of roughly 3:1.

Fragmentation Pathway Analysis

The molecular ion (

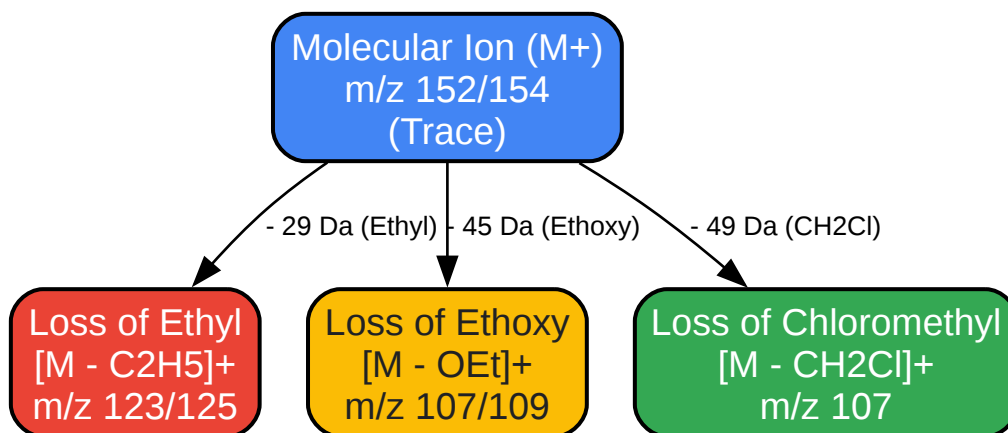
) is often weak. The fragmentation is driven by alpha-cleavage relative to the silicon or loss of the alkoxy group.

- 152/154 (): Molecular ion (Weak/Trace).

- 123/125 (

-) : Loss of Ethyl group () . Base peak candidate.
- 117 () : Loss of Chlorine (Rare in EI, usually retains Cl).
- 103 () : Loss of Chloromethyl group () .
- 75 () : Rearrangement ion common in ethoxysilanes.

Visualization: MS Fragmentation Logic

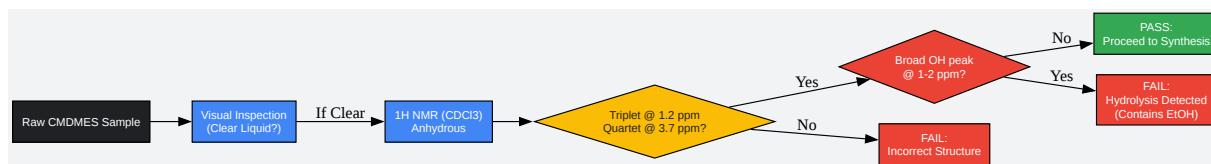


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Figure 1: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry for CMDMES.

Analytical Workflow & Quality Control

To ensure data integrity in drug development pipelines, the following decision tree should be applied to every batch of CMDMES.



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Figure 2: Quality Control Decision Tree for validating CMDMES purity prior to synthesis.

Experimental Protocol: Sample Preparation

Objective: Obtain high-resolution NMR data without introducing hydrolysis artifacts.

- Glassware Prep: Oven-dry NMR tubes at 110°C for >1 hour. Flush with Nitrogen () while cooling.
- Solvent: Use (99.8% D) containing 0.03% v/v TMS. Crucial: The solvent must be stored over activated 4Å molecular sieves for at least 24 hours prior to use.
- Sampling:
 - Flush the CMDMES container with inert gas before opening.
 - Withdraw ~20 of sample using a dry glass syringe.
 - Dissolve in 0.6 mL of the dry .
- Acquisition: Run the spectrum immediately. Do not leave the tube sitting overnight, as moisture can diffuse through plastic caps.

References

- National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Electron Ionization (EI) Data.[1] Retrieved from [[Link](#)]
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- SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for silane shifts). Retrieved from [[Link](#)]

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Sources

- 1. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
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